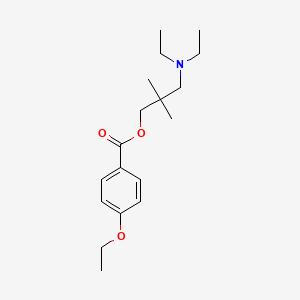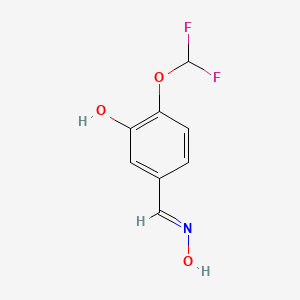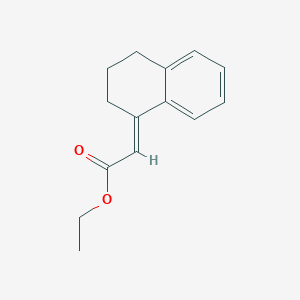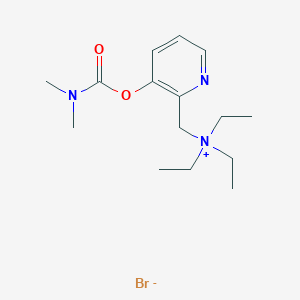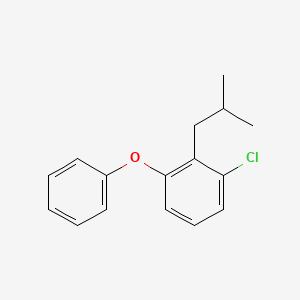
Benzene, 1,1'-oxybis-, monochloro mono(2-methylpropyl) deriv.
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv.: is a chemical compound with the molecular formula C16H17ClO . This compound is part of the larger family of benzene derivatives, which are widely studied and utilized in various fields of chemistry and industry.
准备方法
The synthesis of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. typically involves the reaction of benzene derivatives with chlorinating agents and 2-methylpropyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally include:
Chlorination: Using chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Alkylation: Introducing the 2-methylpropyl group through Friedel-Crafts alkylation using catalysts like aluminum chloride.
Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity of the final product .
化学反应分析
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological system being studied.
相似化合物的比较
Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. can be compared with other similar compounds such as:
- Benzene, 1,1’-oxybis-, monochloro bis(2-methylpropyl) deriv.
- Benzene, 1,1’-oxybis-, dichloro mono(2-methylpropyl) deriv.
These compounds share similar structural features but differ in the number and position of chlorine and 2-methylpropyl groups. The unique combination of these groups in Benzene, 1,1’-oxybis-, monochloro mono(2-methylpropyl) deriv. gives it distinct chemical and physical properties.
属性
CAS 编号 |
70624-13-4 |
|---|---|
分子式 |
C16H17ClO |
分子量 |
260.76 g/mol |
IUPAC 名称 |
1-chloro-2-(2-methylpropyl)-3-phenoxybenzene |
InChI |
InChI=1S/C16H17ClO/c1-12(2)11-14-15(17)9-6-10-16(14)18-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3 |
InChI 键 |
LMZINBIBRUZJON-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1=C(C=CC=C1Cl)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



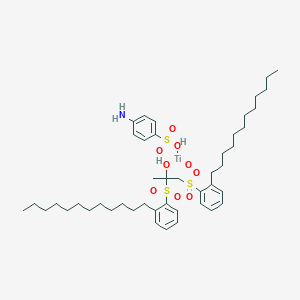
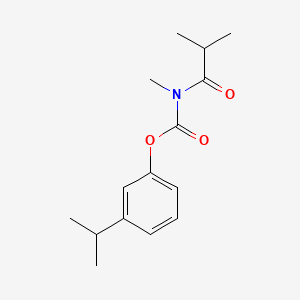

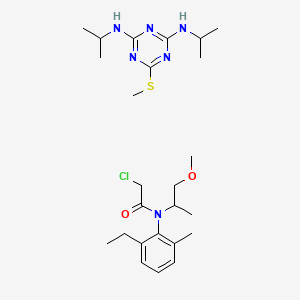
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)


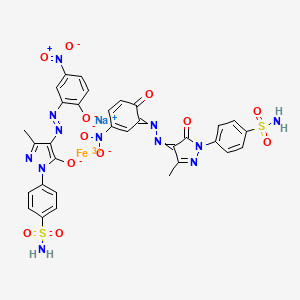
![dipotassium;benzo[a]pyrene-7,8-dicarboxylate](/img/structure/B13765545.png)
